![molecular formula C19H20BrN3O3S B2502094 N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260921-81-0](/img/structure/B2502094.png)
N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
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Description
N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H20BrN3O3S and its molecular weight is 450.35. The purity is usually 95%.
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Biological Activity
N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound belonging to the class of thienopyrimidine derivatives. This compound exhibits significant biological activity due to its unique structural features, which include a thieno[3,2-d]pyrimidine core and various substituents that enhance its reactivity and interaction with biological targets.
Chemical and Physical Properties
- Molecular Formula : C16H18BrN3O2S
- Molecular Weight : 450.35 g/mol
- Structure : The compound features a 2-bromo-4-methylphenyl group linked to an acetamide moiety and a thieno[3,2-d]pyrimidine structure.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a variety of biological activities. These activities are primarily attributed to their ability to interact with specific biochemical pathways and molecular targets.
Key Biological Activities
- Antimicrobial Activity : Thienopyrimidine derivatives have been shown to possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways.
The precise mechanism of action for this compound is not extensively documented; however, it is believed to involve:
- Binding Affinity : The presence of bromine and methyl groups enhances binding affinity to target proteins.
- Receptor Interaction : Similar compounds have shown interaction with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction.
Case Studies and Research Findings
Several studies have investigated the biological effects of thienopyrimidine derivatives:
Study 1: Antimicrobial Properties
A study explored the antimicrobial efficacy of various thienopyrimidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .
Study 2: Anticancer Activity
In vitro assays demonstrated that thienopyrimidine derivatives could inhibit the proliferation of cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of signaling pathways associated with cell survival .
Study 3: Enzyme Inhibition
Research focused on the inhibition of specific kinases by thienopyrimidine compounds. The findings suggested that these compounds could effectively inhibit kinases involved in cancer progression .
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Antimicrobial | GPCR interaction |
Compound B | Anticancer | Cell cycle inhibition |
Compound C | Enzyme inhibition | Binding affinity enhancement |
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-14-5-4-12(3)8-13(14)20/h4-8,11,17H,9-10H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZPOSBMBFUCGL-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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